molecular formula C12H12NO4S- B161888 (R)-2-((2-Benzamidopropanoyl)thio)acetic acid CAS No. 138079-74-0

(R)-2-((2-Benzamidopropanoyl)thio)acetic acid

Cat. No. B161888
M. Wt: 266.29 g/mol
InChI Key: OEJDVGZWJKPUDA-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-((2-Benzamidopropanoyl)thio)acetic acid, also known as R-BPTA, is a thioester of (R)-2-amino-3-hydroxypropanoic acid. It is a naturally occurring molecule found in mammals, and has been studied for its potential biomedical applications. R-BPTA is a key component in the synthesis of several important drugs, and has been used in laboratory experiments to explore its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Properties

  • Esthers of 2-(1,2,4-triazoles-3-iltio)acetic acids, which include compounds similar to (R)-2-((2-Benzamidopropanoyl)thio)acetic acid, demonstrate a range of biological activities such as analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial properties. These compounds can also serve as intermediates for the synthesis of various other chemical structures (Salionov, 2015).

Reactivity and Catalysis

  • The reactivity of ethyl esters of 2-(benzoylamino)(1-R-2-oxoindoline-3-ylidene) acetic acids, structurally related to (R)-2-((2-Benzamidopropanoyl)thio)acetic acid, has been studied. These compounds show nootropic, antihypoxic, and anabolic activity (Kolisnyk et al., 2018).

Nonlinear Optical Material

  • Hippuric acid, also known as benzamino acetic acid, is an organic nonlinear optical material with high conversion efficiency for second harmonic generation, indicating potential applications in photonics (Bhat & Dharmaprakash, 2002).

Anti-Inflammatory and Analgesic Activity

  • Various acetic acid derivatives, including those structurally related to (R)-2-((2-Benzamidopropanoyl)thio)acetic acid, have shown anti-inflammatory and analgesic activities. These findings highlight the therapeutic potential of such compounds in medical research (Hunashal et al., 2014).

properties

IUPAC Name

2-[(2R)-2-benzamidopropanoyl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4S/c1-8(12(17)18-7-10(14)15)13-11(16)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,16)(H,14,15)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJDVGZWJKPUDA-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)SCC(=O)O)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)SCC(=O)O)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((2-Benzamidopropanoyl)thio)acetic acid

CAS RN

138079-74-0
Record name 2-{[(2R)-2-(phenylformamido)propanoyl]sulfanyl}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-((2-Benzamidopropanoyl)thio)acetic acid
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(R)-2-((2-Benzamidopropanoyl)thio)acetic acid
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(R)-2-((2-Benzamidopropanoyl)thio)acetic acid
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Citations

For This Compound
1
Citations
K Valegård, A Iqbal, NJ Kershaw, D Ivison… - … Section D: Biological …, 2013 - scripts.iucr.org
Structural and biochemical studies of the orf12 gene product (ORF12) from the clavulanic acid (CA) biosynthesis gene cluster are described. Sequence and crystallographic analyses …
Number of citations: 9 scripts.iucr.org

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